2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound with a unique structure that combines a pyridine ring with a piperidine moiety and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 4-(methylsulfanyl)benzoyl chloride with piperidine under basic conditions to form the piperidine derivative.
Coupling with Pyridine: The piperidine intermediate is then coupled with 2-methyl-6-hydroxypyridine using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperidine moiety may interact with neurotransmitter receptors, while the benzoyl group could facilitate binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine: shares similarities with other piperidine-containing compounds such as:
Uniqueness
- The combination of a pyridine ring with a piperidine moiety and a benzoyl group makes this compound unique, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-15-5-3-7-19(21-15)24-14-16-6-4-12-22(13-16)20(23)17-8-10-18(25-2)11-9-17/h3,5,7-11,16H,4,6,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLVKIRPLMFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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